8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
101987-89-7
VCID:
VC21103471
InChI:
InChI=1S/C13H8ClF2NO3/c14-9-10(16)8(15)3-6-11(9)17(5-1-2-5)4-7(12(6)18)13(19)20/h3-5H,1-2H2,(H,19,20)
SMILES:
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O
Molecular Formula:
C13H8ClF2NO3
Molecular Weight:
299.65 g/mol
8-Chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS No.: 101987-89-7
Cat. No.: VC21103471
Molecular Formula: C13H8ClF2NO3
Molecular Weight: 299.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101987-89-7 |
|---|---|
| Molecular Formula | C13H8ClF2NO3 |
| Molecular Weight | 299.65 g/mol |
| IUPAC Name | 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H8ClF2NO3/c14-9-10(16)8(15)3-6-11(9)17(5-1-2-5)4-7(12(6)18)13(19)20/h3-5H,1-2H2,(H,19,20) |
| Standard InChI Key | ZHFGWIOLVRSZNQ-UHFFFAOYSA-N |
| SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O |
| Canonical SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator